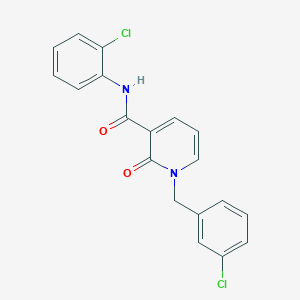

![molecular formula C24H19NO5 B2762411 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900293-42-7](/img/structure/B2762411.png)

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, also known as DMOCB, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Corrosion Inhibition

The compound has been used as a corrosion inhibitor for mild steel in acidic media. The corrosion behavior of mild steel in 0.5 M H2SO4 and 0.5 M HCl was investigated with and without the inhibitor. The inhibitor showed maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl, respectively, at a concentration of 3×10−3 M at 303 K .

Antioxidant Activities

Although the specific details are not available in the search results, there is evidence that similar compounds have been studied for their antioxidant activities . It’s plausible that N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide could also exhibit antioxidant properties.

Antibacterial Activities

Similar to antioxidant activities, while the specific details are not available in the search results, there is evidence that similar compounds have been studied for their antibacterial activities . It’s plausible that N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide could also exhibit antibacterial properties.

NF-κB Inhibitors

Compounds similar to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Retinoid Nuclear Modulators

Similar compounds are important agents for the treatment of metabolic and immunological diseases .

Inflammatory Mediators

Similar compounds might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

properties

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-19-13-12-16(14-20(19)29-2)21-22(26)17-10-6-7-11-18(17)30-24(21)25-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZZZYSNYMEVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)

![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2762347.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2762350.png)